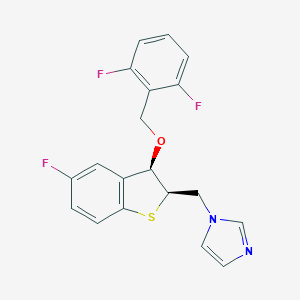![molecular formula C10H14N2O B024807 N-[2-(4-Pyridinyl)ethyl]propanamide CAS No. 103392-83-2](/img/structure/B24807.png)
N-[2-(4-Pyridinyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Pyridinyl)ethyl]propanamide, commonly known as NPEPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPEPA belongs to the class of N-acyl amino acid derivatives and has a molecular weight of 198.26 g/mol.
作用機序
NPEPA acts as a competitive inhibitor of GCPII by binding to the active site of the enzyme (Jackson et al., 2010). This results in the inhibition of the enzyme's activity and the subsequent increase in extracellular glutamate levels in the brain. This increase in glutamate levels has been shown to have neuroprotective effects in various neurological disorders.
生化学的および生理学的効果
NPEPA has been shown to have various biochemical and physiological effects in the brain. Research has shown that NPEPA increases the levels of extracellular glutamate in the brain, which has been shown to have neuroprotective effects (Jackson et al., 2010). NPEPA has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease (Kosugi et al., 2011).
実験室実験の利点と制限
NPEPA has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC. NPEPA is also stable under standard laboratory conditions. However, one of the limitations of using NPEPA in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the research on NPEPA. One area of research is the development of more potent and selective GCPII inhibitors based on the structure of NPEPA. Another area of research is the investigation of the potential therapeutic applications of NPEPA in other neurological disorders such as schizophrenia and depression. Additionally, research is needed to determine the optimal dosing and administration of NPEPA for therapeutic use.
Conclusion
N-[2-(4-Pyridinyl)ethyl]propanamide is a chemical compound that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of GCPII, resulting in the increase of extracellular glutamate levels in the brain. While NPEPA has several advantages for lab experiments, its low solubility in water is a limitation. Future research on NPEPA should focus on the development of more potent and selective GCPII inhibitors and the investigation of its therapeutic potential in other neurological disorders.
合成法
The synthesis of NPEPA involves the reaction of 4-pyridinecarboxylic acid with 2-aminoethylpropanol in the presence of a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) (Kosugi et al., 2011). The resulting compound is then purified using column chromatography to obtain pure NPEPA.
科学的研究の応用
NPEPA has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. Research has shown that NPEPA acts as an inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that is involved in the regulation of glutamate neurotransmission in the brain (Jackson et al., 2010). GCPII has been implicated in various neurological disorders, and inhibition of this enzyme has been proposed as a potential therapeutic strategy.
特性
CAS番号 |
103392-83-2 |
|---|---|
製品名 |
N-[2-(4-Pyridinyl)ethyl]propanamide |
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC名 |
N-(2-pyridin-4-ylethyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-2-10(13)12-8-5-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,12,13) |
InChIキー |
LRLYPYHQWFJKCB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=CC=NC=C1 |
正規SMILES |
CCC(=O)NCCC1=CC=NC=C1 |
同義語 |
Propionamide, N-[2-(4-pyridyl)ethyl]- (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
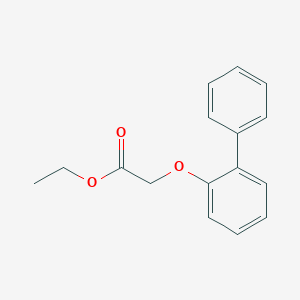
![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
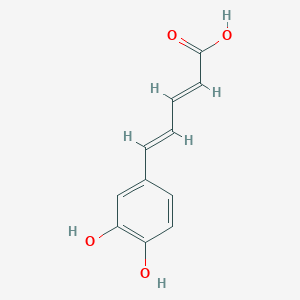
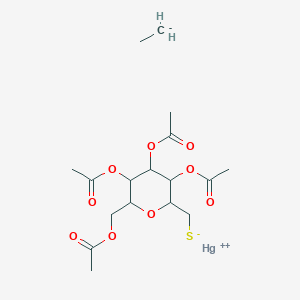
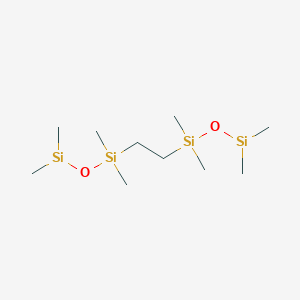
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
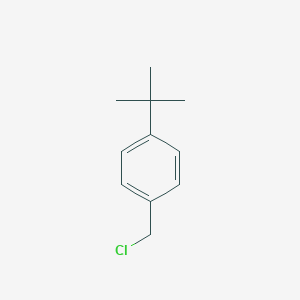
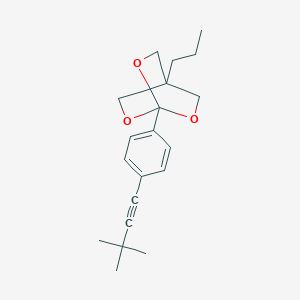
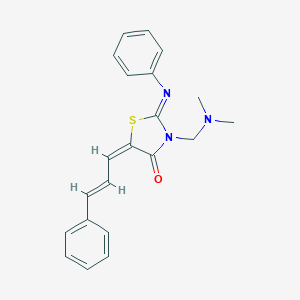
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
